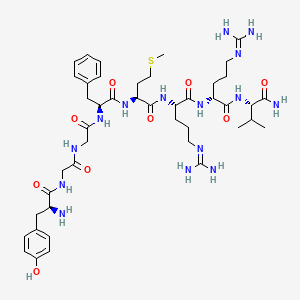

adrenorphin

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOQRTJDYAHKPY-MWSMAVIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69N15O9S | |

| Record name | adrenorphin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Adrenorphin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

984.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis of Adrenorphin

Fmoc-Based Strategy and Resin Selection

The Fmoc/t-Bu strategy dominates contemporary this compound synthesis due to its compatibility with acid-labile side-chain protections. As demonstrated in recent work, Rink amide AM resin (0.60 meq/g) serves as the solid support, enabling C-terminal amidation upon cleavage. Key steps include:

- Microwave-assisted coupling : All residues except arginine are coupled under microwave irradiation using Oxyma Pure (0.5 M) and DIC (0.5 M) in DMF. Arginine residues, prone to side reactions, are coupled at room temperature to minimize epimerization.

- Deprotection : 20% piperidine in DMF removes Fmoc groups, with capping via acetic anhydride/DIPEA after each coupling to terminate unreacted chains.

Table 1: Solid-Phase Synthesis Parameters for this compound

Cleavage and Global Deprotection

Post-synthesis cleavage employs a trifluoroacetic acid (TFA)-based cocktail containing triisopropylsilane (TIPS) and water to scavenge carbocations. This mixture simultaneously removes t-Bu protections from serine/threonine and trityl groups from histidine, if present. Methionine sulfoxide formation is mitigated by including dithiothreitol during workup, as observed in earlier studies.

Solution-Phase Synthesis of this compound

Fragment Condensation Approach

Classical solution-phase methods, exemplified by Japanese studies in the 1980s, utilize benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protections. The octapeptide is assembled via azide (Az) and mixed anhydride (MA) condensations:

- C-terminal fragment preparation : Z(OMe)-Gly-Phe-Met(O)-Arg(Mts)-Arg(Mts)-Val-NH₂ is synthesized using succinimide (Su) active esters.

- Azide coupling : Z(OMe)-D-His-NHNH₂ and Z(OMe)-Tyr-NHNH₂ hydrazides are sequentially condensed with growing peptide chains.

- Global deprotection : Catalytic hydrogenolysis removes Z groups, while methionine sulfoxide is reduced post-cleavage.

Purification and Characterization

Chromatographic Techniques

- Gel filtration : Sephadex G-10 or G-15 with 0.5 N acetic acid removes truncated sequences and scavengers.

- Reverse-phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >95% purity. Typical retention times for this compound range from 12–14 minutes under 5–40% acetonitrile gradients.

Synthetic Challenges and Optimization

Applications in Neuropharmacology

Synthetic this compound enables structure-activity relationship (SAR) studies. Key findings include:

Chemical Reactions Analysis

Types of Reactions: Adrenorphin undergoes various chemical reactions, including:

Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.

Reduction: Reduction of disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products:

Oxidation: Methionine sulfoxide-containing this compound.

Reduction: Reduced forms of this compound with free thiol groups.

Substitution: this compound analogs with modified amino acid sequences.

Scientific Research Applications

Adrenorphin has several scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in the central nervous system and its distribution in the brain.

Medicine: Explored for its analgesic properties and potential therapeutic applications in pain management.

Industry: Utilized in the development of opioid receptor agonists and antagonists for pharmaceutical research.

Mechanism of Action

Adrenorphin exerts its effects by acting as a balanced agonist of μ- and κ-opioid receptors. It binds to these receptors, leading to the activation of G-protein coupled receptor pathways. This results in the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent modulation of ion channels. The overall effect is the inhibition of neurotransmitter release, leading to analgesic and respiratory depressive effects .

Comparison with Similar Compounds

Comparison with Similar Opioid Peptides

Structural and Functional Comparison

Table 1: Key Features of Adrenorphin and Related Peptides

*PH-8P is referenced as a structurally related peptide but lacks detailed structural data in the provided evidence.

Receptor Activation Profiles

This compound’s dual activation of classical opioid receptors and ACKR3 distinguishes it from other peptides. While dynorphin preferentially activates KOR, this compound shows balanced potency across MOR, DOR, KOR, and ACKR3 (EC₅₀ ~10–100 nM) . Critical structural determinants include:

- N-terminal tyrosine (Y1) : Essential for classical receptor activation but replaceable with phenylalanine (Y1F) for enhanced ACKR3 potency .

- Phe4 : Mutations here abolish binding to all receptors except F4W, which retains partial ACKR3 activity .

- Methionine5 (M5): Substitution with leucine (as in dynorphin) shifts preference toward KOR, highlighting this compound’s MOR/ACKR3 selectivity .

Regional Distribution in the Brain

This compound’s distribution contrasts sharply with other opioids:

- Olfactory bulb: Highest this compound concentration, suggesting roles in olfaction-related behaviors .

- Hypothalamus : Localized in ventral nuclei neurons and fiber networks (median eminence, paraventricular nucleus), implicating neuroendocrine regulation .

- In contrast, PH-8P shows overlapping but distinct regional densities, while dynorphin and β-endorphin dominate in the hippocampus and pituitary, respectively .

Key Research Findings

ACKR3 Interaction: this compound’s ability to activate ACKR3 suggests a role in modulating extracellular opioid levels, a function absent in dynorphin or β-endorphin .

Species Conservation : Identified in human, bovine, and rat tissues, indicating evolutionary conservation of its processing and function .

Clinical Potential: this compound’s catecholamine-inhibiting properties could inform therapies for hypertension or pheochromocytoma .

Biological Activity

Introduction

Adrenorphin, also known as metorphamide, is an endogenous opioid peptide derived from proenkephalin A through specific proteolytic processing. This octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂) exhibits significant biological activity, particularly in modulating pain and catecholamine secretion. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological roles, and implications in various studies.

This compound is characterized by its C-terminal amidation, which is crucial for its activity as an opioid peptide. It primarily acts as a balanced agonist for μ-opioid (MOR) and κ-opioid (KOR) receptors, while showing no significant effects on δ-opioid receptors (DOR) . The distinct binding affinities and activities of this compound at these receptors contribute to its analgesic and respiratory depressive properties.

Table 1: Receptor Affinity of this compound

| Receptor Type | Affinity | Activity |

|---|---|---|

| μ-opioid (MOR) | High | Agonist |

| κ-opioid (KOR) | High | Agonist |

| δ-opioid (DOR) | Low | No effect |

Distribution in the Central Nervous System

Research indicates that this compound is widely distributed throughout the mammalian brain, with particularly high concentrations in the olfactory bulb . This unique distribution suggests a specialized role in olfactory processing and possibly other neurophysiological functions.

Case Study: Regional Distribution in Rat Brain

A study conducted using radioimmunoassay techniques demonstrated that this compound levels varied significantly across different brain regions. The highest concentration was found in the olfactory bulb, indicating a potential role in sensory processing .

Regulation of Catecholamine Secretion

This compound has been shown to play a critical role in regulating catecholamine secretion from adrenal medullary cells. In cultured human pheochromocytoma cells, this compound was found to be a more potent inhibitor of catecholamine release than met-enkephalin . The half-maximal inhibitory concentration (IC50) for this compound was determined to be M, compared to M for met-enkephalin.

Table 2: Inhibitory Effects of this compound on Catecholamine Secretion

| Peptide | IC50 (M) |

|---|---|

| This compound | |

| Met-enkephalin | |

| Dynorphin-(1-13) | |

| BAM-12P |

These findings suggest that this compound may have significant implications in stress responses and other physiological processes mediated by catecholamines.

Clinical Implications and Future Research Directions

Given its potent biological activities, this compound may serve as a target for developing therapeutic agents aimed at managing pain and regulating stress responses. Further research is warranted to elucidate its precise mechanisms of action and potential applications in clinical settings.

Q & A

Q. What are the primary biological functions of adrenorphin, and how do its receptor interactions influence experimental design?

this compound is an endogenous opioid octapeptide with high affinity for the μ-opioid receptor (Ki = 12 nM), modulating pain perception, stress responses, and neuroendocrine regulation . Methodologically, researchers should prioritize receptor-binding assays (e.g., radioligand displacement) to quantify this compound’s activity. For example, Miyata et al. (1984) used regional brain distribution studies in rats to map this compound’s localization, requiring tissue homogenization followed by HPLC and radioimmunoassay validation . Experimental designs must account for species-specific receptor expression variations and cross-reactivity with related peptides like β-endorphin.

Q. What validated techniques are recommended for quantifying this compound in complex biological matrices?

- Sample Preparation: Acid extraction (e.g., 0.1M HCl) combined with centrifugal filtration to isolate low-molecular-weight peptides .

- Detection: Mass spectrometry (LC-MS/MS) with isotopic labeling for precision, or ELISA with antibodies validated against this compound’s C-terminal sequence (e.g., Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2) .

- Controls: Include spiked recovery samples to assess matrix interference and degradation kinetics, particularly in plasma or cerebrospinal fluid .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor affinity data and in vivo pharmacological effects of this compound?

Discrepancies often arise from dynamic receptor oligomerization (e.g., μ-δ opioid receptor heterodimers) or tissue-specific metabolism. To address this:

- Experimental Approach: Use knock-in animal models with fluorescently tagged receptors to visualize real-time this compound-receptor interactions in vivo .

- Data Analysis: Apply computational models (e.g., molecular dynamics simulations) to predict binding kinetics under physiological conditions .

- Validation: Compare results with orthogonal methods, such as electrophysiology in brain slices to measure postsynaptic currents .

Q. What strategies mitigate confounding variables in longitudinal studies of this compound’s role in neuropsychiatric disorders?

- Participant Stratification: Use biomarkers (e.g., plasma this compound levels, fMRI-based receptor occupancy) to subgroup patients by baseline peptide activity .

- Ethical Design: Adhere to IRB protocols for human studies, including informed consent for genetic testing (e.g., COMT polymorphisms affecting opioid release ).

- Data Management: Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw mass spectrometry datasets .

Methodological Pitfalls and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.